N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 328539-79-3
VCID: VC4231107
InChI: InChI=1S/C22H26N4O6S2/c1-15(27)23-17-6-9-19-20(14-17)33-22(24-19)25-21(28)16-4-7-18(8-5-16)34(29,30)26(10-12-31-2)11-13-32-3/h4-9,14H,10-13H2,1-3H3,(H,23,27)(H,24,25,28)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Molecular Formula: C22H26N4O6S2
Molecular Weight: 506.59

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

CAS No.: 328539-79-3

Cat. No.: VC4231107

Molecular Formula: C22H26N4O6S2

Molecular Weight: 506.59

* For research use only. Not for human or veterinary use.

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide - 328539-79-3

Specification

CAS No. 328539-79-3
Molecular Formula C22H26N4O6S2
Molecular Weight 506.59
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C22H26N4O6S2/c1-15(27)23-17-6-9-19-20(14-17)33-22(24-19)25-21(28)16-4-7-18(8-5-16)34(29,30)26(10-12-31-2)11-13-32-3/h4-9,14H,10-13H2,1-3H3,(H,23,27)(H,24,25,28)
Standard InChI Key AXRCXUKJRVDXJD-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC

Introduction

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a complex organic compound belonging to the benzothiazole derivatives class. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of both acetamido and sulfamoyl groups enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide can involve several steps, typically starting with the formation of the benzothiazole core. This may involve condensation reactions or direct α-heteroarylation methods similar to those used for other benzothiazole derivatives .

StepReagentsConditionsProduct
1Benzothiazole precursorsCondensation or α-heteroarylationBenzothiazole core
2Acetamido group introductionAmide formation conditionsAcetamidobenzothiazole
3Sulfamoyl group introductionSulfonamide formation conditionsFinal compound

Biological Activities and Potential Applications

Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide, are explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound would depend on its ability to interact with cellular enzymes or receptors involved in disease progression.

PropertyDescription
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryPossible inhibition of inflammatory pathways
AnticancerPotential interaction with cancer-related enzymes or receptors

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